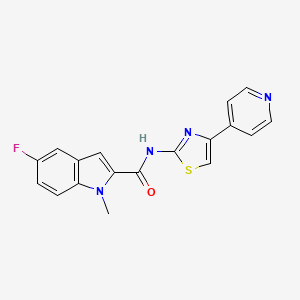
5-fluoro-1-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro-1-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a fluorine atom, a methyl group, a pyridinyl group, and a thiazolyl group attached to the indole core. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-indole-2-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).
Thiazole Ring Formation: The thiazole ring can be synthesized by reacting a thioamide with an α-haloketone.
Coupling Reactions: The pyridinyl and thiazolyl groups can be introduced through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Amide Bond Formation: The final step involves the formation of the amide bond between the indole carboxylic acid and the amine group of the thiazole derivative using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the thiazole sulfur, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the carbonyl group of the amide, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Oxidized derivatives with modifications at the indole nitrogen or thiazole sulfur.
Reduction: Reduced amide derivatives.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-fluoro-1-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-indole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities such as antimicrobial, anticancer, or anti-inflammatory effects. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases. Preclinical studies are conducted to evaluate its efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-fluoro-1-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-fluoro-1-methyl-1H-indole-2-carboxamide: Lacks the pyridinyl and thiazolyl groups.
1-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-indole-2-carboxamide: Lacks the fluorine atom.
5-fluoro-1-methyl-1H-indole-2-carboxylic acid: Lacks the amide group.
Uniqueness
The uniqueness of 5-fluoro-1-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-indole-2-carboxamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and bioavailability, while the pyridinyl and thiazolyl groups contribute to its binding affinity and specificity for molecular targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C18H13FN4OS |
|---|---|
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
5-fluoro-1-methyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)indole-2-carboxamide |
InChI |
InChI=1S/C18H13FN4OS/c1-23-15-3-2-13(19)8-12(15)9-16(23)17(24)22-18-21-14(10-25-18)11-4-6-20-7-5-11/h2-10H,1H3,(H,21,22,24) |
InChI-Schlüssel |
CZOXEPMOBQFXJR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)F)C=C1C(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl (2-{[(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B12158429.png)
![(2Z)-2-benzoxazol-2-yl-3-(2-furyl)-1-[4-(methylethoxy)phenyl]prop-2-en-1-one](/img/structure/B12158436.png)

![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one](/img/structure/B12158451.png)
![(4E)-5-(3,4-dimethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12158458.png)

![(4E)-5-(4-chlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12158482.png)
![2-[[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide](/img/structure/B12158490.png)
![(5Z)-3-(4-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12158497.png)
![N-{3-[(4-methoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B12158498.png)

![N-[2-oxo-2-(phenylamino)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B12158508.png)

